1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
920983-01-3 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-methyl-2,5-bis(2-methylphenyl)imidazole |
InChI |
InChI=1S/C18H18N2/c1-13-8-4-6-10-15(13)17-12-19-18(20(17)3)16-11-7-5-9-14(16)2/h4-12H,1-3H3 |
InChI Key |
AFIGDTTWWOTQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(N2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylbenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole exhibit significant antibacterial activity against various pathogens. For instance, Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these derivatives, some showed promising results comparable to established antibiotics like Norfloxacin .
Anti-inflammatory Properties
Recent studies have also focused on the anti-inflammatory effects of imidazole derivatives. A study highlighted the synthesis of novel imidazole compounds that demonstrated significant anti-inflammatory activity in animal models. For example, specific derivatives exhibited a binding affinity with cyclooxygenase-2 (COX-2) receptors, indicating their potential as anti-inflammatory agents .
Analgesic Effects
The analgesic properties of imidazole derivatives have been explored extensively. Compounds related to this compound have shown effectiveness in pain relief comparable to traditional analgesics. The molecular docking studies conducted in these investigations reveal the mechanisms through which these compounds exert their effects .
Materials Science Applications
Electrochemical Properties
Imidazole derivatives are increasingly being studied for their electrochemical properties, particularly in the development of sensors and energy storage devices. The incorporation of this compound into polymer matrices has been shown to enhance conductivity and stability, making it suitable for applications in batteries and supercapacitors .
Catalysis
The catalytic properties of imidazoles are well-documented. This compound can act as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric synthesis. Its ability to stabilize metal ions enhances catalytic efficiency and selectivity in organic reactions .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Pathogen Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | Jain et al. |
| Compound B | Escherichia coli | 18 | Jain et al. |
| Compound C | Bacillus subtilis | 22 | Jain et al. |
Table 2: Binding Affinity with COX-2 Receptor
| Compound | Binding Affinity (kcal/mol) | Activity Type |
|---|---|---|
| Compound D | -5.516 | Anti-inflammatory |
| Compound E | -4.800 | Analgesic |
| Compound F | -5.200 | Antimicrobial |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Imidazoles
In a study conducted by Jain et al., a series of imidazole derivatives were synthesized and tested for antimicrobial activity against common pathogens. The results indicated that certain modifications on the imidazole ring significantly enhanced antibacterial properties.
Case Study 2: Electrochemical Applications in Energy Storage
Research on the electrochemical behavior of imidazoles has demonstrated their potential use in energy storage systems. The incorporation of this compound into conductive polymers improved charge transfer rates and overall efficiency in battery applications.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in the substituents attached to the imidazole core, significantly altering their properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methyl groups in the target compound likely enhance its stability and lipophilicity compared to analogs with electron-withdrawing groups (e.g., nitro or trifluoromethyl), which may reduce metabolic stability but improve reactivity in electrophilic environments .
Physicochemical Properties
Comparative data for select analogs:
Key Observations :
- Yields : The target compound’s analogs exhibit moderate to high yields (32–63%), influenced by substituent reactivity and synthetic routes (e.g., condensation vs. superbase-mediated methods ).
- Thermal Stability : Higher melting points in sulfur-containing analogs (e.g., 240–241°C for compound 109 ) suggest enhanced crystallinity due to intermolecular interactions.
Biological Activity
1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole is a novel compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant literature and case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A five-membered imidazole ring.
- Two methylphenyl substituents at the 2 and 5 positions.
This structural configuration enhances its reactivity and potential biological activity compared to simpler imidazole derivatives.
Antimicrobial Activity
Imidazole derivatives are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant activity |
In studies, this compound has shown effectiveness similar to other known antimicrobial agents, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For example, a study involving multiple imidazole derivatives demonstrated cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT-29 | 10.5 | Significant cytotoxicity |
| MCF-7 | 20.3 | Moderate cytotoxicity |
These findings indicate that this compound may effectively inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The imidazole ring can act as a proton donor or acceptor, facilitating interactions with enzymes and receptors. Studies suggest that this compound may inhibit key enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive bacteria like Staphylococcus aureus.
Case Study 2: Anticancer Screening
In another study focused on the anticancer properties of imidazole derivatives, the compound was tested against multiple cancer cell lines. The results indicated that it exhibited significant cytotoxicity against HT-29 cells while showing moderate effects on MCF-7 cells. This suggests a selective action that could be beneficial in developing targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted aldehydes with ammonium acetate and methylamine derivatives under reflux conditions. For example, manganese(IV) oxide in dichloromethane (85% yield) or ruthenium-based catalysts in aqueous media (70% yield) are effective for imidazole ring formation . Key variables include solvent polarity, temperature (50–80°C), and catalyst choice, which directly impact reaction kinetics and purity. Characterization via H/C NMR and mass spectrometry is critical for verifying structural integrity .
Q. How can spectroscopic techniques validate the structural configuration of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions, particularly distinguishing between 2- and 5-methylphenyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive structural proof .
Q. What experimental strategies assess the compound’s solubility and stability under varying pH/temperature conditions?
- Methodological Answer : Use shake-flask methods with HPLC-UV quantification to measure solubility in solvents (e.g., DMSO, water, ethanol). Stability studies involve incubating the compound at 25–40°C under controlled pH (2–10) and monitoring degradation via UV-Vis or LC-MS over 72 hours. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts shelf-life under storage conditions .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters to maximize yield and purity?
- Methodological Answer : Apply a 2 factorial design to evaluate variables like catalyst concentration, temperature, and reaction time. For example, a study optimizing imidazole derivatives achieved 92% yield by identifying temperature (70°C) and catalyst loading (5 mol%) as critical factors through ANOVA analysis . Response surface methodology (RSM) further refines interactions between variables, reducing experimental runs by 40% while maintaining statistical rigor .
Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., EGFR kinase)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates ligand-receptor interactions using crystal structures (e.g., PDB ID: 1M17). Free energy perturbation (FEP) or molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories. ADMET prediction tools (SwissADME, pkCSM) prioritize derivatives with favorable pharmacokinetic profiles .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Conduct dose-response assays (MTT/XTT) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin). Use hierarchical clustering to identify outlier datasets. Confounding factors (e.g., cell membrane permeability, efflux pumps) are clarified via flow cytometry with fluorescent probes (e.g., rhodamine-123) .
Q. What strategies elucidate structure-activity relationships (SAR) for methylphenyl-substituted imidazoles?
- Methodological Answer : Synthesize analogues with systematic substituent variations (e.g., halogenation at R2/R5) and correlate with bioassay data. For instance, replacing 2-methylphenyl with 4-fluorophenyl increased EGFR inhibition by 30% in vitro . QSAR models (CoMFA/CoMSIA) map electronic (HOMO/LUMO) and steric (LogP) descriptors to activity trends .
Q. How to address challenges in handling hygroscopic or reactive intermediates during synthesis?
- Methodological Answer : Use inert atmosphere gloveboxes (<1 ppm O) for moisture-sensitive steps. Lyophilize intermediates to prevent hydrolysis. Real-time monitoring via FTIR or Raman spectroscopy detects unwanted side reactions (e.g., oxidation). Stabilizing agents like molecular sieves (3Å) improve intermediate shelf-life .
Data Presentation
Table 1 : Key Variables in Synthesis Optimization (Factorial Design Example)
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 70 |
| Catalyst (mol%) | 2 | 8 | 5 |
| Reaction Time (h) | 4 | 8 | 6 |
| Yield (%) | 65 | 92 | 92 |
Source : Adapted from factorial design principles in chemical engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
